molecular formula C18H25ClN2O B13730084 Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-6-methyl-, monohydrochloride CAS No. 18638-89-6

Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-6-methyl-, monohydrochloride

Cat. No.: B13730084
CAS No.: 18638-89-6
M. Wt: 320.9 g/mol
InChI Key: SSWXLXKQGKIYKE-UHFFFAOYSA-N
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Description

Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-6-methyl-, monohydrochloride is a synthetic organic compound. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbazole derivatives typically involves multi-step organic reactions Common starting materials include carbazole and its derivatives, which undergo various functionalization reactions such as alkylation, acylation, and cyclization

Industrial Production Methods

Industrial production of carbazole derivatives often involves large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents play a crucial role in optimizing reaction conditions and improving the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Carbazole derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to carbazole-quinones.

    Reduction: Formation of dihydrocarbazoles.

    Substitution: Introduction of functional groups such as halogens, alkyl, and aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the desired functional group, often involving catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of carbazole can yield carbazole-quinones, while reduction can produce dihydrocarbazoles.

Scientific Research Applications

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Investigated for their biological activities, including anticancer, antimicrobial, and antiviral properties.

    Medicine: Potential therapeutic agents for various diseases.

    Industry: Utilized in the production of dyes, pigments, and organic electronic materials.

Mechanism of Action

The mechanism of action of carbazole derivatives often involves interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or DNA, leading to various biological effects. The exact mechanism for Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-6-methyl-, monohydrochloride would depend on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound with a similar core structure.

    9-Ethylcarbazole: A derivative with an ethyl group at the 9-position.

    6-Methylcarbazole: A derivative with a methyl group at the 6-position.

Uniqueness

Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-6-methyl-, monohydrochloride is unique due to the presence of the dimethylamino propyl group and the methyl group, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

18638-89-6

Molecular Formula

C18H25ClN2O

Molecular Weight

320.9 g/mol

IUPAC Name

dimethyl-[3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propyl]azanium;chloride

InChI

InChI=1S/C18H24N2O.ClH/c1-13-8-9-16-15(12-13)14-6-4-7-17(21)18(14)20(16)11-5-10-19(2)3;/h8-9,12H,4-7,10-11H2,1-3H3;1H

InChI Key

SSWXLXKQGKIYKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CCC[NH+](C)C.[Cl-]

Origin of Product

United States

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